Cas no 2243982-06-9 (Ethyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate)

Ethyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate
-
- Inchi: 1S/C14H27BO4/c1-6-17-12(16)10-8-7-9-11-15-18-13(2,3)14(4,5)19-15/h6-11H2,1-5H3
- InChI Key: JOSFBJGIGUFBEI-UHFFFAOYSA-N
- SMILES: O1B(CCCCCC(=O)OCC)OC(C)(C)C1(C)C
Computed Properties
- Exact Mass: 270.2002395 g/mol
- Monoisotopic Mass: 270.2002395 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 8
- Complexity: 286
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 270.17
- Topological Polar Surface Area: 44.8
Ethyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | BS-33621-1G |
Ethyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate |
2243982-06-9 | >95% | 1g |
£709.00 | 2025-02-09 | |
A2B Chem LLC | AJ16006-1g |
Ethyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate |
2243982-06-9 | 95% | 1g |
$499.00 | 2024-04-20 | |
A2B Chem LLC | AJ16006-5g |
Ethyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate |
2243982-06-9 | 95% | 5g |
$1750.00 | 2024-04-20 |
Ethyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate Related Literature
-
Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344
-
D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910
-
Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534
-
Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323
Additional information on Ethyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate
Ethyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate (CAS No. 2243982-06-9): A Key Intermediate in Modern Pharmaceutical Synthesis
Ethyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate, identified by its CAS number 2243982-06-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical synthesis. This compound serves as a crucial intermediate in the preparation of various biologically active molecules, particularly those involving boronic acid functionalities. The unique structure of this compound, featuring a tetramethyl-substituted boronic ester group, makes it an invaluable tool for cross-coupling reactions, which are fundamental to the development of modern drugs.
The utility of Ethyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate lies in its ability to participate in Suzuki-Miyaura cross-coupling reactions. These reactions are widely employed in medicinal chemistry due to their high efficiency and selectivity in forming carbon-carbon bonds. The tetramethylborate moiety enhances the stability of the boronic ester, making it more resistant to hydrolysis under ambient conditions. This stability is particularly advantageous when working with sensitive pharmaceutical intermediates that require precise control over reaction conditions.
In recent years, there has been a surge in research focused on the development of novel boronic acid derivatives for therapeutic applications. Boronic acids and their esters have been extensively studied for their role in enzyme inhibition and as probes in biochemical pathways. The synthesis of complex drug molecules often necessitates the use of boronic acid derivatives as key building blocks. Ethyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate provides a versatile platform for constructing such molecules, enabling chemists to explore new pharmacophores and optimize drug-like properties.
One of the most compelling aspects of this compound is its application in the synthesis of protease inhibitors. Proteases play a critical role in numerous biological processes, and their inhibition is a common strategy for developing anti-inflammatory and antiviral drugs. The boronic ester group in Ethyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate allows for facile introduction into larger molecular frameworks through cross-coupling reactions with aryl or heteroaryl halides. This flexibility has been leveraged to create novel inhibitors with improved potency and selectivity.
The pharmaceutical industry has also explored the use of this compound in the development of targeted cancer therapies. Boron neutron capture therapy (BNCT) is an emerging approach that utilizes boron-containing compounds to selectively destroy cancer cells. The stability and reactivity of boronic acid derivatives make them ideal candidates for BNCT agents. Researchers have incorporated Ethyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate into the synthesis of boronated amino acids and other biomolecules that can be delivered selectively to tumor tissues.
Advances in synthetic methodologies have further enhanced the appeal of Ethyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate. Recent innovations in palladium-catalyzed cross-coupling reactions have enabled more efficient and scalable preparations of complex boronic acid derivatives. These methods have reduced reaction times and improved yields, making it feasible to incorporate these intermediates into large-scale drug manufacturing processes. Additionally, green chemistry principles have guided the development of solvent-free and catalytic systems that minimize waste and energy consumption.
The growing interest in biodegradable and environmentally friendly pharmaceuticals has also influenced the design of new boronic acid derivatives. Researchers are increasingly focused on developing compounds that exhibit high biological activity while being less toxic to non-target organisms. The tetramethylborate group in Ethyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate contributes to its stability without compromising its reactivity in cross-coupling reactions. This balance makes it an excellent candidate for future generations of sustainable pharmaceuticals.
In conclusion, Ethyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate (CAS No. 2243982-06-9) is a multifaceted intermediate with significant applications in pharmaceutical synthesis. Its role in cross-coupling reactions and its suitability for developing novel therapeutic agents underscore its importance in modern drug discovery. As research continues to uncover new applications for boronic acid derivatives, compounds like this will remain at the forefront of innovation in medicinal chemistry.
2243982-06-9 (Ethyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate) Related Products
- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)
- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)
- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)
- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)
- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)
- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)
- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)
- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)
- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)
- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)




